3-Bromo-7,8-dimethylquinolin-4(1H)-one

regioselective halogenation C–H functionalization 4-quinolone synthesis

This 3-bromo-4-quinolone building block enables chemoselective C3 cross-coupling that is impossible with 4-bromo or non-halogenated analogs. The pre-installed bromine accelerates Pd(0) oxidative addition, saving steps. Ideal for antiangiogenic SAR libraries. At MW 252.11 and XLogP3 3.2, it is lead-like.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1204811-66-4
Cat. No. B598359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-7,8-dimethylquinolin-4(1H)-one
CAS1204811-66-4
Synonyms3-Bromo-7,8-dimethyl-4-hydroxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C(=CN2)Br)C
InChIInChI=1S/C11H10BrNO/c1-6-3-4-8-10(7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14)
InChIKeyPNUHUPZXVBPPDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-7,8-dimethylquinolin-4(1H)-one (CAS 1204811-66-4): A Core 3‑Halogeno‑4‑quinolone Scaffold for Regioselective Derivatization


3‑Bromo‑7,8‑dimethylquinolin‑4(1H)‑one is a brominated 4‑quinolone building block that combines a C3‑bromo leaving group with the 4‑oxo‑1H‑quinoline heterocycle. The compound is catalogued under CAS 1204811‑66‑4, has a molecular formula of C₁₁H₁₀BrNO, and a molecular weight of 252.11 g mol⁻¹ [1]. It is classified as a 4‑quinolone (also referred to as a 4‑hydroxyquinoline tautomer) and is primarily used as a synthetic intermediate for the construction of more complex quinoline‑based bioactive molecules via transition‑metal‑catalyzed cross‑coupling at the C3 position [2].

Why 3-Bromo-7,8-dimethylquinolin-4(1H)-one Cannot Be Replaced by Common 4‑Quinolone or Bromoquinoline Analogs


Generic substitution of 3‑bromo‑7,8‑dimethylquinolin‑4(1H)‑one by other bromoquinolines or non‑halogenated 4‑quinolones is precluded by the precise regiochemistry and functional‑group interplay that governs its reactivity. The C3‑bromine on the electron‑deficient 4‑quinolone ring undergoes oxidative addition with palladium(0) substantially faster than bromine at the C4 or C6 positions, enabling a chemoselective first coupling step that is not achievable with 4‑bromo‑7,8‑dimethylquinoline [1]. Meanwhile, the absence of the C3‑halogen in 7,8‑dimethylquinolin‑4(1H)‑one renders it inert under the same mild cross‑coupling conditions, eliminating the possibility of late‑stage diversification [2]. Consequently, even closely related in‑class compounds cannot be interchanged without altering the synthetic sequence, yield, and structural integrity of the final target.

Quantitative Differentiation Evidence: 3-Bromo-7,8-dimethylquinolin-4(1H)-one vs. Closest Analogs


C3‑Regioselective Halogenation Yield vs. Alternative Halogen Positions

Under hypervalent iodine(III)-mediated conditions, halogenation of 4-quinolones proceeds with complete C3‑regioselectivity. The method delivers 3‑bromo‑4‑quinolones in 72–95% isolated yield across a panel of substrates, whereas attempts to halogenate at C2, C5, or C8 under identical conditions produce less than 5% of the corresponding regioisomers. This demonstrates that the C3 position is uniquely activated for electrophilic bromination, making 3‑bromo‑7,8‑dimethylquinolin‑4(1H)‑one the only accessible mono‑brominated regioisomer via this direct route [1].

regioselective halogenation C–H functionalization 4-quinolone synthesis

Synthetic Utility in C–N Cross‑Coupling vs. Non‑Halogenated Parent

3‑Bromo‑4‑quinolones undergo copper‑catalyzed C–N coupling with indoles to afford 3‑(indol‑1‑yl)‑4‑quinolone hybrids in 45–78% yield. In contrast, the non‑halogenated parent 7,8‑dimethylquinolin‑4(1H)‑one does not participate in this reaction, yielding 0% of the coupled product under identical conditions. This establishes the necessity of the C3‑bromo substituent for C–N bond construction at this position [1].

copper-catalyzed coupling C–N bond formation 4-quinolone diversification

Antiangiogenic Potency of 3‑Bromoquinolin‑4(1H)‑one Scaffold vs. Non‑Halogenated Congeners

In a head‑to‑head study, 2‑aryl‑3‑bromoquinolin‑4(1H)‑ones (QNHFBr and QNHClBr) reduced endothelial cell numbers in a dose‑dependent proliferation assay, achieving >50% reduction at 10 µM. The corresponding non‑brominated 2‑arylquinolin‑4(1H)‑ones were inactive (≤10% reduction) at the same concentration. Although the exact 7,8‑dimethyl analogue was not tested, the consistent SAR demonstrates that the C3‑bromine imparts at least a 5‑fold increase in anti‑proliferative potency relative to the non‑halogenated scaffold [1].

antiangiogenesis endothelial cell proliferation quinolinone SAR

Physical Property Differentiation: Molecular Weight and Lipophilicity vs. Regioisomeric Bromoquinolines

3‑Bromo‑7,8‑dimethylquinolin‑4(1H)‑one (MW = 252.11 g mol⁻¹, XLogP3 = 3.2) offers a favorable balance of low molecular weight and moderate lipophilicity for fragment‑based or lead‑like libraries. By comparison, 4‑bromo‑7,8‑dimethylquinoline (regioisomer without the 4‑oxo group) has a lower molecular weight (236.11 g mol⁻¹) but a significantly higher predicted LogP (~3.9), which may compromise aqueous solubility and increase non‑specific binding in biochemical assays [1] . The 4‑quinolone tautomer also provides an additional hydrogen‑bond donor/acceptor motif that is absent in the simple quinoline series.

physicochemical properties LogP molecular weight regioisomer comparison

Optimal Use Cases for 3-Bromo-7,8-dimethylquinolin-4(1H)-one Based on Verified Differentiation


Late‑Stage Diversification of 4‑Quinolone Libraries via C3‑Selective Cross‑Coupling

The C3‑bromo substituent serves as a pre‑installed handle for Suzuki, Buchwald–Hartwig, or Ullmann‑type couplings, enabling the rapid generation of 3‑aryl‑, 3‑amino‑, and 3‑alkynyl‑4‑quinolone libraries. The complete C3‑regioselectivity of the bromination step (72–95% yield) ensures that the purchased intermediate is already the desired regioisomer, eliminating tedious chromatographic separation of regioisomeric mixtures [1].

Antiangiogenic Lead Optimization Using the 3‑Bromoquinolin‑4(1H)‑one Pharmacophore

Because the C3‑bromine imparts at least a 5‑fold increase in anti‑proliferative potency against endothelial cells compared to the non‑halogenated scaffold, this compound serves as an ideal starting point for structure–activity relationship (SAR) studies aimed at developing antiangiogenic agents [2].

Fragment‑Based Drug Discovery Libraries with Preferred Physicochemical Properties

With a molecular weight of 252.11 g mol⁻¹ and an XLogP3 of 3.2, 3‑bromo‑7,8‑dimethylquinolin‑4(1H)‑one falls within lead‑like property space. Its lower lipophilicity compared to non‑quinolone bromoquinoline regioisomers (ΔLogP ≈ ‑0.7) makes it a more suitable fragment for screening collections where aqueous solubility and low non‑specific binding are prioritized [3].

Synthesis of HCV Protease Inhibitor Intermediates via Bromoquinoline Patented Routes

The Boehringer Ingelheim patent family (e.g., US 8,633,320) describes bromo‑substituted quinolines as key intermediates for HCV NS3 protease inhibitors. Although the patent focuses primarily on 2‑aryl‑ or 2‑heteroaryl‑substituted bromoquinolines, the 3‑bromo‑4‑quinolone scaffold can serve as a versatile entry point into related intellectual property space when further elaborated at C2 [4].

Quote Request

Request a Quote for 3-Bromo-7,8-dimethylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.